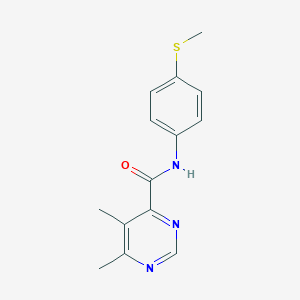

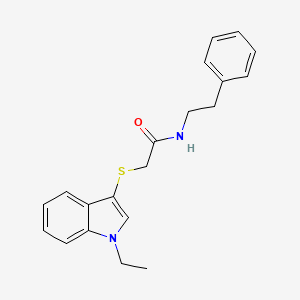

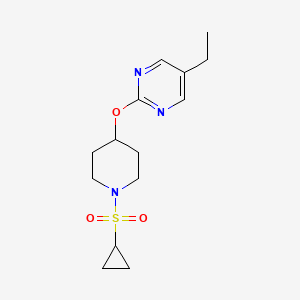

2-((1-ethyl-1H-indol-3-yl)thio)-N-phenethylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Indole derivatives are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan . They are also present in several drugs, such as indomethacin and the notorious LSD, and several plants such as strychnine .

Synthesis Analysis

Indole derivatives can be synthesized through various methods. For example, 1-(1-ethyl-1H-indol-3-yl)-3-pyridin-4-yl-prop-2-en-1-one was used as a base to the synthesis of new 3-(pyrimidin-4-yl)-1H-indole derivatives .Molecular Structure Analysis

The molecular structure of indole derivatives is complex and varies based on the specific derivative. The basic structure of an indole consists of a benzene ring fused to a pyrrole ring .Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions. For instance, reaction of N-ethyl-3-acetylindole with phenylhydrazine and hydroxylamine hydrochloride gave pyrazolyl-indole and oxazolyl-indole derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can vary greatly. For instance, they are generally crystalline and colorless in nature with specific odors .Scientific Research Applications

Heterocyclic Synthesis

Decarboxylative Claisen Rearrangement

Indole derivatives, including those similar to "2-((1-ethyl-1H-indol-3-yl)thio)-N-phenethylacetamide," have been studied for their potential in facilitating heterocyclic synthesis through decarboxylative Claisen rearrangement reactions. These processes are instrumental in producing heteroaromatic compounds, highlighting the versatility of indole-based molecules in synthesizing complex structures (D. Craig et al., 2005).

Pharmacological Evaluation

Anticonvulsant Activity

S-acetamide derivatives of thiopyrimidines, which share a structural resemblance with "2-((1-ethyl-1H-indol-3-yl)thio)-N-phenethylacetamide," have been synthesized and evaluated for their anticonvulsant properties. These studies contribute to understanding the potential neurological applications of similar compounds (H. Severina et al., 2020).

Antitumor Evaluation

Heterocyclic Compounds Derived from Cyanoacetamides

Research into cyanoacetamide derivatives, akin to "2-((1-ethyl-1H-indol-3-yl)thio)-N-phenethylacetamide," has demonstrated their utility in generating polyfunctionally substituted heterocyclic compounds with significant antitumor activities. Such studies underscore the potential of these molecules in developing new cancer treatments (H. Shams et al., 2010).

Anti-Diabetic Agents

Hybrid Oxadiazole Scaffolds

Indole-based compounds have been investigated for their potential as anti-diabetic agents. The synthesis of N-substituted acetamides and their evaluation for α-glucosidase inhibition highlight the therapeutic relevance of indole derivatives in managing diabetes (M. Nazir et al., 2018).

Electrochromic Properties

Donor-Acceptor Polymer Synthesis

The synthesis of novel monomers like 1-metyl-2,3-di(thiophen-2-yl)-1H-indole and their polymers exemplifies the application of indole derivatives in materials science, particularly in developing electrochromic devices (B. Carbas et al., 2017).

Mechanism of Action

Mode of Action

It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are often involved in interactions with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Indole derivatives are known to be involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The exact pathways and downstream effects would depend on the specific targets of this compound, which are currently unknown.

Result of Action

Given the wide range of biological activities associated with indole derivatives, it is likely that this compound could have diverse effects at the molecular and cellular level .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(1-ethylindol-3-yl)sulfanyl-N-(2-phenylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2OS/c1-2-22-14-19(17-10-6-7-11-18(17)22)24-15-20(23)21-13-12-16-8-4-3-5-9-16/h3-11,14H,2,12-13,15H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHWQPQDBBLTXHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=CC=CC=C21)SCC(=O)NCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1-ethyl-1H-indol-3-yl)thio)-N-phenethylacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Oxa-9-azaspiro[5.5]undecane-11-carboxylic acid;hydrochloride](/img/structure/B2960436.png)

![3-(bromomethyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B2960437.png)

![(Z)-ethyl 2-(2-((2-naphthoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2960441.png)

![3-((4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B2960443.png)

![Ethyl 2-azaspiro[3.4]octane-3-carboxylate](/img/structure/B2960446.png)